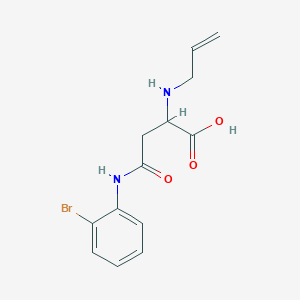
2-(Allylamino)-4-((2-bromophenyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allylamino)-4-((2-bromophenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H15BrN2O3 and its molecular weight is 327.178. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(Allylamino)-4-((2-bromophenyl)amino)-4-oxobutanoic acid, with the CAS number 1048001-62-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅BrN₂O₃
- Molecular Weight : 327.17 g/mol
- Structure : The compound features an allylamino group and a bromophenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its neuroprotective and anti-seizure properties.
Neuroprotective Effects
Research has indicated that compounds similar in structure to this compound exhibit neuroprotective effects. For instance, studies involving other oxobutanoic acid derivatives have shown promise in mitigating oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:
- Modulation of Neurotransmitter Levels : Compounds with similar structures have been shown to influence neurotransmitter systems, particularly serotonin and gamma-aminobutyric acid (GABA), leading to altered excitability in neuronal circuits.
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) is a common feature among neuroprotective agents, suggesting that this compound may similarly reduce oxidative damage in neural tissues.
Case Studies and Research Findings
- Zebrafish Model Studies : A recent investigation using zebrafish models demonstrated that certain oxadiazol derivatives could effectively reduce seizure-like behavior induced by pentylenetetrazole (PTZ). The study found significant alterations in levels of various neuroactive substances, indicating a complex interaction with neurotransmitter systems .
- In Silico Studies : Computational modeling studies have been employed to predict the binding affinities and interactions of similar compounds with target receptors involved in seizure activity. These studies provide insights into the potential efficacy and safety profiles of such compounds before clinical trials .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
4-(2-bromoanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-2-7-15-11(13(18)19)8-12(17)16-10-6-4-3-5-9(10)14/h2-6,11,15H,1,7-8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWGALYWLUXGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














